N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-21-11-5-3-4-10-8-12(23-16(10)11)17(20)19-9-13(22-2)14-6-7-15(18)24-14/h3-8,13H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKRDQVUCAZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–H Arylation
A modular route employs 8-aminoquinoline as a directing group for Pd-catalyzed C–H arylation at the C3 position of benzofuran. Using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and aryl iodides in DMA at 120°C, diverse aryl groups are introduced with yields exceeding 80%. Subsequent transamidation with primary amines in a one-pot procedure replaces the 8-aminoquinoline group with the desired amide.
Key Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMA | 120 | 80–92 |
| CuI (transamidation) | THF | 60 | 75–88 |
Iron(III)-Mediated Aryl Activation
Iron(III) chloride (FeCl₃) activates aryl rings for iodination, enabling subsequent Cu(I)-catalyzed cyclization. For example, 3-methoxyphenylethanol undergoes FeCl₃-catalyzed iodination (50°C, 7 h), followed by CuI-mediated cyclization to form dihydrobenzofuran intermediates. Oxidation with DDQ yields the benzofuran core, which is then functionalized via carboxamide coupling.
Synthesis of the 5-Chlorothiophen-2-yl Methoxyethyl Side Chain
The 2-(5-chlorothiophen-2-yl)-2-methoxyethyl group is prepared through electrophilic chlorination and nucleophilic substitution.
Chlorination of Thiophene
Thiophene is chlorinated at the 5-position using Cl₂ in the presence of FeCl₃ (40°C, 6 h), achieving 90% selectivity. Alternative methods employ N-chlorosuccinimide (NCS) in DMF for milder conditions (25°C, 12 h, 85% yield).
Methoxyethyl Group Installation
The chlorothiophene intermediate undergoes Friedel-Crafts alkylation with 2-methoxyethyl bromide. Using AlCl₃ (1.2 equiv) in dichloromethane (0°C to 25°C, 8 h), the methoxyethyl group is introduced at the 2-position (78% yield).
Coupling Strategies for Final Assembly
The benzofuran-2-carboxamide and thiophene moieties are coupled via amide bond formation or nucleophilic substitution.
Amide Coupling Using Carbodiimides
The benzofuran-2-carboxylic acid is activated with EDCl/HOBt (1:1.2) in DMF, followed by reaction with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine. The reaction proceeds at 25°C for 12 h, yielding 82% of the target compound.
Optimization Data
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 12 | 82 |
| HATU | DCM | 6 | 88 |
Mitsunobu Reaction for Ether Linkage
An alternative route employs Mitsunobu conditions (DIAD, PPh₃) to couple 7-methoxybenzofuran-2-ol with the thiophene-methoxyethyl bromide. Using THF at 0°C, this method achieves 75% yield but requires rigorous moisture control.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, benzofuran-H6), 6.89 (s, 1H, thiophene-H3), 4.21 (m, 2H, -OCH₂-).
- ¹³C NMR : 161.2 (C=O), 154.8 (benzofuran-C2), 126.5 (thiophene-C5).
High-Performance Liquid Chromatography (HPLC)
Purity is confirmed via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min), showing >98% purity with a retention time of 6.8 min.
Challenges and Optimization Considerations
- Regioselectivity in Thiophene Chlorination : Excess FeCl₃ leads to over-chlorination; NCS in DMF improves selectivity.
- Transamidation Side Reactions : Elevated temperatures during transamidation cause epimerization; maintaining 60°C minimizes racemization.
- Coupling Efficiency : HATU outperforms EDCl in coupling yields (88% vs. 82%) but increases cost.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Halogenation significantly influences the bioactivity of benzofuran derivatives. For instance:
- Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) (): This brominated compound exhibits cytotoxic activity against human cancer cell lines (e.g., IC₅₀ values in low micromolar ranges) and antifungal properties. Brominated derivatives generally display lower cytotoxicity than their non-halogenated precursors, suggesting that halogen type and position modulate toxicity .
- Methyl 5-chloro-1-benzofuran-2-carboxylate (1) (): Chlorinated at position 5, this compound is part of a series showing antibacterial and antifungal activities. Chlorine’s electronegativity may enhance binding to biological targets compared to bromine .
The target compound’s 5-chlorothiophene substituent introduces both halogen and heterocyclic diversity.
Heterocyclic Variations in Side Chains
- N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide (): Replacing the chlorothiophene with a benzothiophene and the methoxyethyl with a hydroxyethyl group alters solubility and hydrogen-bonding capacity. The hydroxyethyl group may increase hydrophilicity, whereas the methoxyethyl chain in the target compound could enhance metabolic stability .
- However, the thiophen-2-ylmethyl group lacks the chlorine atom present in the target compound, which may reduce electrophilic reactivity .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound that has attracted interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and anticancer activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a methoxy group, and a chlorothiophene ring. The molecular formula is , with a molecular weight of 319.81 g/mol. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Receptor Modulation : It may interact with cell surface or intracellular receptors, altering signaling pathways that are crucial for cellular function.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from excitotoxic damage, particularly in models of neurodegeneration.
Neuroprotective Effects
A study evaluated the neuroprotective properties of various benzofuran derivatives, including the compound . The findings showed that certain derivatives exhibited significant protection against NMDA-induced excitotoxicity in cultured rat cortical neurons. Notably, the compound demonstrated efficacy comparable to established neuroprotective agents like memantine at specific concentrations (30 μM) .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies assessed its effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited moderate cytotoxic effects with IC50 values indicating effective inhibition of cell growth. Molecular docking studies suggested that the compound interacts with key proteins involved in cancer progression .
Case Study 1: Neuroprotection
In a controlled laboratory setting, researchers synthesized a series of benzofuran derivatives. Among these, the compound was tested for its ability to protect against oxidative stress induced by NMDA receptor activation. Results indicated that at concentrations around 100 μM, the compound significantly reduced neuronal death compared to untreated controls .
Case Study 2: Anticancer Efficacy
Another study investigated the anticancer properties of this compound against HeLa cells. The MTT assay revealed an IC50 value suggesting substantial cytotoxicity at low nanomolar concentrations. The morphological analysis post-treatment indicated significant alterations in cell structure, confirming its potential as an anticancer agent .
Summary of Research Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Neuroprotection | NMDA-induced model | Significant reduction in neuronal death at 100 μM concentration |
| Study 2 | Anticancer | MTT assay | Moderate cytotoxicity with notable morphological changes in HeLa cells |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide?
Synthesis typically involves a multi-step sequence:
Benzofuran Core Formation : Cyclization of substituted phenols with propargyl bromide under acidic conditions.
Substituent Introduction : Methoxy groups are introduced via alkylation or nucleophilic substitution.
Amide Coupling : Reaction of the benzofuran-2-carboxylic acid derivative with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine using coupling agents like EDC/HOBt.
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Q. How can computational methods aid in predicting physicochemical properties?
- Density Functional Theory (DFT) : Calculate dipole moments, polarizability, and electrostatic potential surfaces.
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using force fields like AMBER or CHARMM.
- LogP Calculations : Use software like ChemAxon to estimate partition coefficients for bioavailability studies .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Comparative structure-activity relationship (SAR) studies show:
- Chlorothiophene Group : Enhances binding to hydrophobic pockets in enzyme targets (e.g., kinases).
- Methoxy Substituents : Improve metabolic stability but may reduce solubility.
- Amide Linker Flexibility : Rigid linkers (e.g., ethyl vs. propyl) affect conformational freedom and target affinity.
Methodology: Synthesize analogs with substitutions at the 5-chlorothiophen-2-yl or benzofuran positions and test in enzyme inhibition assays (IC determination) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts.
- Off-Target Profiling : Use proteome-wide screens (e.g., kinase panels) to identify non-specific interactions.
- Crystallographic Studies : Compare binding modes of active vs. inactive analogs to pinpoint critical interactions .
Q. How can metabolic stability be optimized without compromising target affinity?
- Prodrug Design : Introduce ester or amide prodrug moieties at the methoxy group to enhance solubility.
- Isotere Replacement : Substitute the benzofuran ring with indole or benzothiophene to alter metabolic pathways.
- In Silico Metabolism Prediction : Tools like MetaSite predict cytochrome P450-mediated degradation hotspots .
Q. What in vitro assays are suitable for evaluating neuroprotective or anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
